trans-2-Chloromethylvinylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives can be achieved through various methods. For instance, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester is described as a single-step process from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane, resulting in a pure diastereomer . This suggests that similar methodologies could potentially be applied to synthesize trans-2-Chloromethylvinylboronic acid, although the specific details would need to be tailored to the chloromethylvinyl moiety.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and selectivity in chemical reactions. An X-ray study confirmed the trans-stereochemistry around the cyclopropyl ring of a trifluoromethyl-substituted boronic acid derivative . This level of stereochemical control is significant for the synthesis of enantiomerically pure compounds, which is a common goal in pharmaceutical chemistry.
Chemical Reactions Analysis
Boronic acids are commonly used in cross-coupling reactions. The papers describe the use of various boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. For example, a nickel-based catalyst system was used for the cross-coupling of aryl and heteroaryl neopentylglycolboronates with mesylates and sulfamates at room temperature . Additionally, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex yielded indene derivatives . These examples demonstrate the broad utility of boronic acids in forming diverse chemical structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-2-Chloromethylvinylboronic acid are not discussed in the provided papers, the properties of boronic acids, in general, can be inferred. Boronic acids are typically stable, bench-top reagents that can be stored without significant degradation. They are known to participate in reversible covalent interactions with diols, which is the basis for their use in cross-coupling reactions. The presence of a chloromethyl group in the trans-2-Chloromethylvinylboronic acid would likely influence its reactivity and could potentially make it a useful intermediate for further functionalization .
Scientific Research Applications
Application 1: Suzuki-Miyaura Cross-Coupling Reaction
- Summary of the Application: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like trans-2-Chloromethylvinylboronic acid) and an organic halide in the presence of a base and a palladium catalyst .
- Methods of Application: While the specific procedures can vary, the general method involves mixing the boronic acid with an organic halide, a base, and a palladium catalyst. The reaction is typically carried out in a solvent like water or alcohol at elevated temperatures .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Application 2: Preparation of Boronated Enynes
- Summary of the Application: Boronated enynes are compounds that contain a carbon-carbon triple bond (enyne) and a boron atom. They can be prepared from trans-2-Chloromethylvinylboronic acid .
- Methods of Application: The specific methods of preparation can vary, but generally involve the reaction of trans-2-Chloromethylvinylboronic acid with other organic compounds under suitable conditions .
- Results or Outcomes: The result is the formation of boronated enynes, which can be used as building blocks in the synthesis of various organic compounds .
Application 3: Preparation of α-Methyl-Substituted Boronates
- Summary of the Application: α-Methyl-substituted boronates are compounds that contain a boron atom and a methyl group (CH3) on the carbon atom adjacent to (alpha to) the boron. They can be prepared from trans-2-Chloromethylvinylboronic acid .
- Methods of Application: The specific methods of preparation can vary, but generally involve the reaction of trans-2-Chloromethylvinylboronic acid with other organic compounds under suitable conditions .
- Results or Outcomes: The result is the formation of α-methyl-substituted boronates, which can be used in various organic synthesis reactions .
Application 4: Chromatographic Separations
- Summary of the Application: Trans-2-Chloromethylvinylboronic acid can be used in chromatographic separations . Chromatography is a technique used to separate mixtures of substances into their individual components.
- Methods of Application: The specific methods can vary, but generally involve using trans-2-Chloromethylvinylboronic acid as part of the stationary phase in a chromatography column .
- Results or Outcomes: The result is the separation of the components of a mixture based on their different affinities for the stationary phase .
Application 5: Enzyme Biomarker Detection Assays
- Summary of the Application: Trans-2-Chloromethylvinylboronic acid pinacol ester can be used to prepare readout reagents that help in providing qualitative and quantitative readouts in enzyme biomarker detection assays .
- Methods of Application: The specific methods can vary, but generally involve using trans-2-Chloromethylvinylboronic acid pinacol ester as a reactant in the preparation of the readout reagent .
- Results or Outcomes: The result is a readout reagent that can be used to detect the presence and quantity of specific enzyme biomarkers .
Application 6: Preparation of Vinyl Alcohol-Styrene Copolymers
- Summary of the Application: Vinylboronic acid pinacol ester, which can be prepared from trans-2-Chloromethylvinylboronic acid, can be used as a comonomer in the preparation of vinyl alcohol-styrene copolymers .
- Methods of Application: The specific methods can vary, but generally involve the use of vinylboronic acid pinacol ester as a comonomer in a polymerization reaction .
- Results or Outcomes: The result is the formation of vinyl alcohol-styrene copolymers, which have a variety of potential applications in materials science .
Application 7: Chromatographic Separations
- Summary of the Application: Trans-2-Chloromethylvinylboronic acid can be used in chromatographic separations . Chromatography is a technique used to separate mixtures of substances into their individual components.
- Methods of Application: The specific methods can vary, but generally involve using trans-2-Chloromethylvinylboronic acid as part of the stationary phase in a chromatography column .
- Results or Outcomes: The result is the separation of the components of a mixture based on their different affinities for the stationary phase .
Application 8: Enzyme Biomarker Detection Assays
- Summary of the Application: Trans-2-Chloromethylvinylboronic acid pinacol ester can be used to prepare readout reagents that help in providing qualitative and quantitative readouts in enzyme biomarker detection assays .
- Methods of Application: The specific methods can vary, but generally involve using trans-2-Chloromethylvinylboronic acid pinacol ester as a reactant in the preparation of the readout reagent .
- Results or Outcomes: The result is a readout reagent that can be used to detect the presence and quantity of specific enzyme biomarkers .
Application 9: Preparation of Vinyl Alcohol-Styrene Copolymers
- Summary of the Application: Vinylboronic acid pinacol ester, which can be prepared from trans-2-Chloromethylvinylboronic acid, can be used as a comonomer in the preparation of vinyl alcohol-styrene copolymers .
- Methods of Application: The specific methods can vary, but generally involve the use of vinylboronic acid pinacol ester as a comonomer in a polymerization reaction .
- Results or Outcomes: The result is the formation of vinyl alcohol-styrene copolymers, which have a variety of potential applications in materials science .
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .
Relevant Papers The relevant papers for trans-2-Chloromethylvinylboronic acid are not specified in the search results .
properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGSXGIIONQHI-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260367 | |
Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Chloromethylvinylboronic acid | |
CAS RN |
491879-29-9 | |
Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491879-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.